- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,
Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)
4-BROMO-2-IODOBENZONITRILE structure
Product Name:4-BROMO-2-IODOBENZONITRILE
Numéro CAS:944276-67-9
Le MF:C7H3BrIN
Mégawatts:307.91389298439
MDL:MFCD09907887
CID:1984012
PubChem ID:91882193
Update Time:2025-05-20
4-BROMO-2-IODOBENZONITRILE Propriétés chimiques et physiques
Nom et identifiant
-
- 4-BROMO-2-IODOBENZONITRILE
- 4-Bromo-2-iodobenzonitrile (ACI)
- Z1269171113
- 944276-67-9
- CS-0089796
- EN300-1721002
- MFCD09907887
- SY308255
- AKOS026751482
- DB-367452
- BS-50574
- H11197
- SCHEMBL16534885
-
- MDL: MFCD09907887
- Piscine à noyau: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
- La clé Inchi: AAUCVXUNVYKWPB-UHFFFAOYSA-N
- Sourire: N#CC1C(I)=CC(Br)=CC=1
Propriétés calculées
- Qualité précise: 306.84936g/mol
- Masse isotopique unique: 306.84936g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 162
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 23.8Ų
4-BROMO-2-IODOBENZONITRILE PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032818-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013032818-500mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013032818-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM243962-100mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 95% | 100mg |
$595 | 2021-06-16 | |
| ChemScence | CS-0089796-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 250mg |
$45.0 | 2022-04-26 | |
| ChemScence | CS-0089796-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 1g |
$85.0 | 2022-04-26 | |
| ChemScence | CS-0089796-5g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 5g |
$250.0 | 2022-04-26 | |
| ChemScence | CS-0089796-10g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 10g |
$383.0 | 2022-04-26 | |
| TRC | B678775-50mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678775-100mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 100mg |
$ 65.00 | 2022-06-06 |
4-BROMO-2-IODOBENZONITRILE Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
Référence
- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103
Méthode de production 3
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C
Référence
- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
Référence
- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C
Référence
- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C
Référence
- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Preparation and use of magnesium amides, United States, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Référence
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480
4-BROMO-2-IODOBENZONITRILE Raw materials
4-BROMO-2-IODOBENZONITRILE Preparation Products
4-BROMO-2-IODOBENZONITRILE Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
Numéro de commande:A937418
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 15:23
Prix ($):186.0/552.0
Courriel:sales@amadischem.com
4-BROMO-2-IODOBENZONITRILE Littérature connexe
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Produits connexes
- 260558-15-4(4-Bromo-2-iodo-1-methylbenzene)
- 1245648-93-4(2-Bromo-6-iodobenzonitrile)
- 260355-37-1(4-Bromo-2,6-dimethyliodobenzene)
- 116632-39-4(4-Bromo-1-iodo-2-methylbenzene)
- 121554-10-7(5-Bromo-2-iodobenzonitrile)
- 206559-43-5(5-bromo-2-iodo-1,3-dimethylbenzene)
- 289039-21-0(3-Bromo-5-iodobenzonitrile)
- 4387-36-4(2-Iodobenzonitrile)
- 81725-16-8(2-iodobenzene-1,3-dicarbonitrile)
- 52107-70-7(2-Iodo-3-methylbenzonitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
Pureté:99%/99%
Quantité:5g/25g
Prix ($):186.0/552.0